In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3,5-Dimethyl-4-thiocyanatoaniline
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3,5-Dimethyl-4-thiocyanatoaniline
Executive Summary
In the landscape of modern medicinal chemistry and drug development, functionalized anilines serve as critical building blocks for complex pharmacophores. 3,5-Dimethyl-4-thiocyanatoaniline (CAS: 14031-02-8) is a highly specialized, para-substituted aniline derivative. Unlike ortho-thiocyanatoanilines—which spontaneously cyclize into 2-aminobenzothiazoles—this para-substituted scaffold is structurally locked. This unique topological constraint makes it an invaluable precursor for non-aqueous Sandmeyer-type cross-couplings, enabling the synthesis of advanced kinase inhibitors (e.g., VPS34 and JAK1-JH2 targeting agents) [1].
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous breakdown of the compound's exact mass analytics, structural properties, and a field-proven, self-validating synthetic protocol.
Structural and Physicochemical Properties
Accurate physicochemical profiling is the first line of defense against synthetic attrition. The molecular weight (MW) dictates stoichiometric planning, while the exact monoisotopic mass is strictly required for High-Resolution Mass Spectrometry (HRMS) validation to prevent isobaric interference during high-throughput screening.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3,5-Dimethyl-4-thiocyanatoaniline |
| IUPAC Name | 4-Amino-3,5-dimethylphenyl thiocyanate |
| CAS Registry Number | 14031-02-8 [2] |
| Molecular Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.25 g/mol |
| Monoisotopic / Exact Mass | 178.056469 Da |
| [M+H]⁺ (ESI-HRMS) | 179.0643 m/z (Literature reported) [1] |
| Degree of Unsaturation | 6 |
High-Resolution Analytical Characterization
To establish a self-validating system, synthesized batches must be subjected to rigorous analytical profiling.
High-Resolution Mass Spectrometry (HRMS)
The exact mass of the neutral molecule is 178.0565 Da . When subjected to positive Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ is observed at m/z 179.0643 .
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Causality for Validation: You must look for a distinct M+2 isotopic peak at approximately 4.4% relative intensity. This isotopic signature is caused by the natural abundance of the ³⁴S isotope. If this M+2 peak is absent, the thiocyanate (-SCN) group has likely been cleaved or oxidized, invalidating the batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the highly polar nature of the primary amine and the thiocyanate group, CDCl₃ often yields broad, poorly resolved peaks.
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Causality for Solvent Choice: Utilizing DMSO-d₆ thoroughly solvates the compound and sharply resolves the amine protons via strong hydrogen bonding, preventing rapid proton exchange with the solvent [1].
Expected ¹H NMR (DMSO-d₆, 500 MHz):
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δ 7.00 (s, 2H): The two aromatic protons at C2 and C6. The singlet multiplicity strictly validates that the C4 position is substituted, preserving the C2v symmetry of the aromatic ring.
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δ 5.19 (bs, 2H): The primary amine (-NH₂) protons.
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δ 2.32 (s, 6H): The six protons of the two equivalent methyl groups at C3 and C5.
Experimental Protocol: Regioselective Electrophilic Thiocyanation
The synthesis of 3,5-dimethyl-4-thiocyanatoaniline relies on the in situ generation of thiocyanogen bromide (BrSCN), followed by a regioselective electrophilic aromatic substitution [3].
Fig 1: Regioselective electrophilic thiocyanation workflow of 3,5-dimethylaniline.
Step-by-Step Methodology
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Preparation of the Reaction Matrix: Dissolve 3,5-dimethylaniline (1.0 eq) and Potassium thiocyanate (KSCN, 3.0 eq) in anhydrous methanol.
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Causality: Methanol acts as a polar protic solvent that completely dissolves the inorganic KSCN salt while stabilizing the highly polarized Br-SCN electrophilic intermediate formed in the next step.
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Thermal Regulation: Plunge the reaction vessel into an ice-brine bath to achieve an internal temperature of 0–5 °C.
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Causality: The subsequent halogen exchange is violently exothermic. Strict thermal control prevents the oxidative degradation of the aniline and suppresses the formation of polymeric azo-byproducts.
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Electrophile Generation and Addition: Dissolve Bromine (Br₂, 1.05 eq) in methanol and add dropwise to the reaction mixture over 30 minutes via an addition funnel.
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Causality: Slow addition ensures that BrSCN is consumed by the aniline as rapidly as it is generated, preventing the dimerization of thiocyanogen into inactive, solid (SCN)₂.
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Regioselective Substitution: Allow the mixture to stir for 2 hours at 0 °C, then warm to ambient temperature.
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Causality: The strongly electron-donating amino group (-NH₂) and the two meta-methyl groups synergistically activate the C4 position. Despite the severe steric crowding caused by the flanking methyls, the electronic funneling strictly dictates para-substitution over ortho-substitution.
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Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The disappearance of the starting material (lower Rf) and the emergence of a UV-active product spot (higher Rf) validates the completion of the reaction.
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Quenching and Isolation: Pour the mixture into ice water and neutralize with saturated NaHCO₃ to pH 8.
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Causality: Neutralization deprotonates the transient anilinium intermediate, precipitating the free base 3,5-dimethyl-4-thiocyanatoaniline. Filter, wash with cold distilled water, and recrystallize from ethanol.
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Downstream Application: Non-Aqueous Sandmeyer Coupling
Because the thiocyanate group is located at the para position (C4) relative to the amine (C1), this molecule cannot undergo the intramolecular cyclization typical of ortho-thiocyanatoanilines [3]. Instead, it serves as a highly specialized scaffold for Sandmeyer-type reactions [1].
Fig 2: Mechanistic pathway for the Sandmeyer-type functionalization of the C1-amine.
Mechanistic Causality in Downstream Use
To functionalize the C1 position while preserving the sensitive -SCN group, researchers must avoid standard aqueous diazotization (NaNO₂/HCl).
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Causality: Aqueous acidic conditions will hydrolyze the thiocyanate group into a carbamothioate or thiol. By utilizing alkyl nitrites like amyl nitrite (amylONO) or tert-butyl nitrite (t-BuONO) in organic solvents (with CuBr₂ catalysis), the C1-amine is smoothly converted into a diazonium species and subsequently cross-coupled (e.g., to form pyrazolo[1,5-a]pyrimidines) without degrading the C4-thiocyanate pharmacophore [1].
References
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Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines Source: BYU ScholarsArchive URL:[Link]
